- Preparation of spiro-cyclic quinazoline derivatives as phosphodiesterase inhibitors and antiviral agents, World Intellectual Property Organization, , ,
Cas no 939768-64-6 (tert-butyl cis-3-hydroxycyclobutanecarboxylate)
939768-64-6 structure
Product Name:tert-butyl cis-3-hydroxycyclobutanecarboxylate
كاس عدد:939768-64-6
وسط:C9H16O3
ميغاواط:172.221543312073
MDL:MFCD20259656
CID:1015738
PubChem ID:57478438
Update Time:2025-07-02
tert-butyl cis-3-hydroxycyclobutanecarboxylate الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- cis-tert-butyl 3-hydroxycyclobutanecarboxylate
- tert-butyl 3-hydroxycyclobutane-1-carboxylate
- 1,1-Dimethylethyl cis-3-hydroxycyclobutanecarboxylate (ACI)
- cis-tert-Butyl 3-hydroxycyclobutane-1-carboxylate
- tert-butyl cis-3-hydroxycyclobutanecarboxylate
- J-525036
- J-520096
- TERT-BUTYL(1R,3R)-3-HYDROXYCYCLOBUTANE-1-CARBOXYLATE
- TERT-BUTYL (1S,3S)-3-HYDROXYCYCLOBUTANE-1-CARBOXYLATE
- SY286814
- SY358218
- t-Butyl 3-hydroxycyclobutanecarboxylate
- SCHEMBL2342365
- TERT-BUTYL CIS-3-HYDROXYCYCLOBUTANE-1-CARBOXYLATE
- 1311166-10-5
- MFCD20259658
- tert-butyl 3-hydroxycyclobutanecarboxylate
- SB84420
- 939768-64-6
- MFCD20257857
- 1-Boc-3-Hydroxycyclobutane
- BS-43523
- Z1278923948
- A903387
- TERT-BUTYL TRANS-3-HYDROXYCYCLOBUTANE-1-CARBOXYLATE
- AT10117
- 3-Hydroxycyclobutanecarboxylic acid tert-butyl ester
- SCHEMBL12391593
- AM10882
- SY346115
- 3-hydroxy-cyclobutanecarboxylic acid tert-butyl ester
- AT10119
- trans-tert-butyl 3-hydroxycyclobutanecarboxylate
- AKOS032947427
- DTXSID10726840
- 1311158-43-6
- tert-butyl trans-3-hydroxycyclobutanecarboxylate
- TYVLAZGEMLWPQS-UHFFFAOYSA-N
- CS-0159501
- PS-17517
- TERT-BUTYL (1R,3R)-3-HYDROXYCYCLOBUTANE-1-CARBOXYLATE
- EN300-6748962
- SCHEMBL1965621
- t-Butyl trans-3-hydroxycyclobutane-1-carboxylate
- MFCD20259656
- EN300-1721665
- FT-0710627
- CS-0159774
- AT10050
- SCHEMBL3958434
- DB-297115
- DB-299322
- DA-46194
- SCHEMBL25961268
-
- MDL: MFCD20259656
- نواة داخلي: 1S/C9H16O3/c1-9(2,3)12-8(11)6-4-7(10)5-6/h6-7,10H,4-5H2,1-3H3
- مفتاح Inchi: TYVLAZGEMLWPQS-UHFFFAOYSA-N
- ابتسامات: OC1CC(C(=O)OC(C)(C)C)C1
حساب السمة
- نوعية دقيقة: 172.109944368g/mol
- النظائر كتلة واحدة: 172.109944368g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 1
- عدد مستقبلات الهيدروجين بوند: 3
- عدد الذرات الثقيلة: 12
- تدوير ملزمة العد: 3
- تعقيدات: 175
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- إكسلوغ 3: 0.9
- طوبولوجي سطح القطب: 46.5Ų
tert-butyl cis-3-hydroxycyclobutanecarboxylate الأسعارأكثر . >>
| تصنيف الارتباط | No. | Product Name | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM202687-1g |
cis-tert-Butyl 3-hydroxycyclobutanecarboxylate |
939768-64-6 | 95% | 1g |
$729 | 2021-06-15 | |
| ChemScence | CS-0159501-5g |
tert-Butyl cis-3-hydroxycyclobutane-1-carboxylate |
939768-64-6 | 5g |
$700.0 | 2022-04-26 | ||
| TRC | C281045-250mg |
cis-tert-Butyl 3-hydroxycyclobutanecarboxylate |
939768-64-6 | 250mg |
$ 190.00 | 2022-04-01 | ||
| TRC | C281045-500mg |
cis-tert-Butyl 3-hydroxycyclobutanecarboxylate |
939768-64-6 | 500mg |
$ 310.00 | 2022-04-01 | ||
| TRC | C281045-1000mg |
cis-tert-Butyl 3-hydroxycyclobutanecarboxylate |
939768-64-6 | 1g |
$ 495.00 | 2022-04-01 | ||
| A2B Chem LLC | AI62796-10g |
cis-tert-Butyl 3-hydroxycyclobutanecarboxylate |
939768-64-6 | 95% | 10g |
$243.00 | 2024-04-19 | |
| Ambeed | A157083-250mg |
cis-tert-Butyl 3-hydroxycyclobutanecarboxylate |
939768-64-6 | 97% | 250mg |
$25.0 | 2025-04-15 | |
| Ambeed | A157083-1g |
cis-tert-Butyl 3-hydroxycyclobutanecarboxylate |
939768-64-6 | 97% | 1g |
$65.0 | 2025-04-15 | |
| Ambeed | A157083-5g |
cis-tert-Butyl 3-hydroxycyclobutanecarboxylate |
939768-64-6 | 97% | 5g |
$190.0 | 2025-04-15 | |
| Ambeed | A157083-25g |
cis-tert-Butyl 3-hydroxycyclobutanecarboxylate |
939768-64-6 | 97% | 25g |
$665.0 | 2025-04-15 |
tert-butyl cis-3-hydroxycyclobutanecarboxylate طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Sodium borohydride Solvents: Methanol , Tetrahydrofuran ; rt → 5 °C; 15 min, 5 °C
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Sodium borohydride Solvents: Methanol , Tetrahydrofuran ; 0 °C; 30 min, 0 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
المراجع
- Bifunctional compounds for degrading BTK via ubiquitin proteasome pathway, World Intellectual Property Organization, , ,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Sodium borohydride Solvents: Methanol , Tetrahydrofuran ; 1 h, 0 °C
المراجع
- Preparation of thienopyrimidine derivatives useful as acetyl-CoA carboxylase inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, -30 °C; 0.5 h, -30 °C
1.2 Reagents: Water ; cooled
1.3 Reagents: Ammonium chloride Solvents: Water ; 30 min, 0 °C
1.2 Reagents: Water ; cooled
1.3 Reagents: Ammonium chloride Solvents: Water ; 30 min, 0 °C
المراجع
- Carboxamide compounds as modulators of eukaryotic initiation factor 2 and their preparation, World Intellectual Property Organization, , ,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Lithium tri-tert-butoxyaluminum hydride Solvents: Tetrahydrofuran ; 3 h, -78 - -60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; -78 - -60 °C; pH 5 - 6, 0 °C
1.3 Solvents: Ethyl acetate ; 30 min, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; -78 - -60 °C; pH 5 - 6, 0 °C
1.3 Solvents: Ethyl acetate ; 30 min, 0 °C
المراجع
- Method for synthesis of cis-3-hydroxycyclobutanecarboxylic acid, China, , ,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Sodium borohydride Solvents: Methanol , Tetrahydrofuran ; 0 °C; 1 h, rt
المراجع
- Preparation of heteroarylpyrimidinone derivatives as acetyl-CoAcarboxylase inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Sodium borohydride Solvents: Methanol , Tetrahydrofuran ; 20 min, 0 °C; 2 h, 0 °C
المراجع
- Preparation of heteroaryldihydropyrimidine derivatives and methods of treating hepatitis B infections, World Intellectual Property Organization, , ,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Sodium borohydride Solvents: Methanol , Tetrahydrofuran ; 0 °C; 30 min, 0 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
المراجع
- Bifunctional compounds for degrading BTK via ubiquitin proteolytic pathway and their preparation, World Intellectual Property Organization, , ,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; < 30 °C; 2 h, rt
المراجع
- Novel oxadiazole compounds as agonists or antagonists of S1P family of G protein coupled receptors and their preparation, United States, , ,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; < 30 °C; 2 h, rt
المراجع
- Preparation of oxadiazole compounds as S1P receptor agonists and antagonists, World Intellectual Property Organization, , ,
طريقة الإنتاج 11
رد فعل الشرط
1.1 Reagents: Sodium borohydride Solvents: Methanol , Tetrahydrofuran ; 15 min, 0 °C
1.2 Reagents: Water
1.2 Reagents: Water
المراجع
- Heterocyclic compounds for inhibiting or degrading ITK, compositions, comprising the same methods of their making and methods of their use, World Intellectual Property Organization, , ,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Lithium tri-tert-butoxyaluminum hydride Solvents: Tetrahydrofuran ; -78 - -60 °C; 4 h, -78 - -60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6
المراجع
- Synthesis of trans-3-hydroxycyclobutylcarboxylic acid from C1-C6 alkyl 3-carbonylcyclobutanecarboylate via reduction, Mitsunobu reaction and hydrolysis, China, , ,
طريقة الإنتاج 13
رد فعل الشرط
المراجع
- Preparation of isothiocyanatoalkylbenzene derivatives and analogs for use as N-acylethanolamine hydrolyzing acid amidase inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Sodium borohydride Solvents: Methanol , Tetrahydrofuran ; < 10 °C; 1 h, < 10 °C
المراجع
- Development of a Scalable Synthesis of Oxadiazole Based S1P1 Receptor Agonists, Organic Process Research & Development, 2013, 17(4), 666-671
طريقة الإنتاج 15
رد فعل الشرط
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C; 12 h, rt
المراجع
- 3-Fluoroalkyl (CF3, CHF2, CH2F) Cyclobutane-Derived Building Blocks for Medicinal Chemistry: Synthesis and Physicochemical Properties, European Journal of Organic Chemistry, 2023, 26(24),
طريقة الإنتاج 16
رد فعل الشرط
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, -30 °C; 0.5 h, -30 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 30 min, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 30 min, 0 °C
المراجع
- Preparation of substituted 1-heteroaryl-bicyclo[1.1.1]pentanyl]acetamides as eukaryotic initiation factor 2B modulators, World Intellectual Property Organization, , ,
tert-butyl cis-3-hydroxycyclobutanecarboxylate Raw materials
tert-butyl cis-3-hydroxycyclobutanecarboxylate Preparation Products
tert-butyl cis-3-hydroxycyclobutanecarboxylate الوثائق ذات الصلة
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
939768-64-6 (tert-butyl cis-3-hydroxycyclobutanecarboxylate) منتجات ذات صلة
- 87661-19-6(Tert-butyl cyclobutanecarboxylate)
- 85698-82-4(Butanedioic acid, [3-(acetyloxy)-2,3-dimethylbutyl]-, diethyl ester)
- 103245-47-2(NONANOIC ACID, 5-HYDROXY-2-METHYL-, 1,1-DIMETHYLETHYL ESTER, (R*,R*)-)
- 1311166-10-5(tert-butyl 3-hydroxycyclobutanecarboxylate)
- 5238-28-8(Pentanoic acid, 2-methyl-, 1,1-diethylpropyl ester)
- 108836-34-6(1,2-Cyclobutanedicarboxylic acid, bis(1,1-dimethylethyl) ester, trans-)
- 65923-75-3(HEXANEDIOIC ACID, 2,5-DIMETHYL-, BIS(TRIMETHYLHEPTYL) ESTER)
- 1311158-43-6(tert-butyl trans-3-hydroxycyclobutanecarboxylate)
- 108836-33-5(cis-Di-tert-butyl cyclobutane-1,2-dicarboxylate)
- 105598-58-1(3-Oxabicyclo[3.2.0]heptan-2-one, 4,4-dimethyl-)
الموردين الموصى بهم
Amadis Chemical Company Limited
عضو ذهبي
مورد الصين
مُحْضِر
上海帛亦医药科技有限公司
عضو ذهبي
مورد الصين
مُحْضِر
Shenzhen Yaoyuan R&D Center Co.,Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
Zouping Mingyuan Import and Export Trading Co., Ltd
عضو ذهبي
مورد الصين
مُحْضِر
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
عضو ذهبي
مورد الصين
مُحْضِر